Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound with a complex structure that includes a phenyl group, a methylphenyl group, and a dioxoisoindolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylamine with phthalic anhydride to form the intermediate isoindoline derivative. This intermediate is then reacted with phenyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Phenyl 2-(2-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Phenyl 2-(2-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Uniqueness
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C22H15NO4 |
---|---|
Molecular Weight |
357.4g/mol |
IUPAC Name |
phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H15NO4/c1-14-7-5-6-10-19(14)23-20(24)17-12-11-15(13-18(17)21(23)25)22(26)27-16-8-3-2-4-9-16/h2-13H,1H3 |
InChI Key |
GROUKOLVBSOMJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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